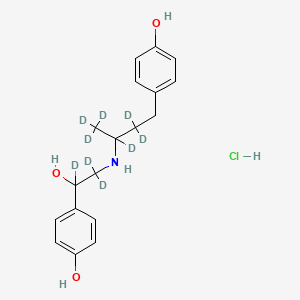

Ractopamine-d9 (hydrochloride)

Description

Strategic Significance of Deuterated Analogs in Analytical and Mechanistic Studies

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), hold a special strategic significance in research. wikipedia.org This isotopic substitution, while minimally altering the compound's size and shape, significantly increases its mass. wikipedia.org This mass difference is the cornerstone of its utility in analytical techniques, particularly isotope dilution mass spectrometry (IDMS). nih.gov In IDMS, a known quantity of the deuterated analog is added to a sample as an internal standard. Because the deuterated standard is chemically identical to the natural, or "unlabeled," analyte, it experiences the same extraction, derivatization, and ionization efficiencies during analysis. researchgate.net This co-elution allows for highly accurate quantification by measuring the ratio of the analyte to the internal standard, effectively correcting for sample loss and matrix effects. nih.goviaea.org

Beyond quantitative analysis, deuteration is a powerful tool in mechanistic studies due to the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. acs.org This can lead to a slower rate of reaction for deuterated compounds in metabolic processes where C-H bond cleavage is the rate-limiting step. wikipedia.org By studying these rate differences, researchers can elucidate metabolic pathways and identify sites of metabolism on a molecule. wikipedia.orgacs.org This principle is also leveraged in drug discovery to create "metabolic switching," where deuteration at specific sites can slow down metabolism, potentially improving a drug's pharmacokinetic profile. acs.org

Overview of Ractopamine-d9 (hydrochloride) as a Specialized Research Tool

Ractopamine-d9 (hydrochloride) is the deuterated form of ractopamine (B1197949) hydrochloride, a phenethanolamine β-adrenergic agonist. chemicalbook.com Its primary and most critical application in the scientific community is as an internal standard for the quantitative analysis of ractopamine residues in various matrices, such as animal tissues and milk. nih.govepa.gov The presence of nine deuterium atoms provides a significant mass shift from the unlabeled ractopamine, which is ideal for mass spectrometric detection and quantification.

In practice, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are employed for the detection of ractopamine. nih.govepa.gov By spiking a homogenized sample with a known amount of Ractopamine-d9, analysts can accurately determine the concentration of native ractopamine in the sample. epa.gov This isotope dilution technique is considered the gold standard for quantitative analysis due to its high accuracy and precision, as it effectively mitigates variations introduced during sample preparation and analysis. iaea.orgnih.gov Research studies have successfully utilized deuterated ractopamine analogs, including Ractopamine-d6 and Ractopamine-d5, for the simultaneous determination of multiple β-agonist residues in food products. nih.govepa.govd-nb.info

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24ClNO3 |

|---|---|

Molecular Weight |

346.9 g/mol |

IUPAC Name |

4-[2,2,3,4,4,4-hexadeuterio-3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,12D2,13D,18D; |

InChI Key |

JHGSLSLUFMZUMK-WDRYABPASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NC([2H])([2H])C([2H])(C2=CC=C(C=C2)O)O.Cl |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Ractopamine D9 Hydrochloride

Deuteration Pathways and Precursor Incorporation Techniques

The introduction of deuterium (B1214612) into the Ractopamine (B1197949) scaffold can be achieved through various deuteration pathways, primarily focusing on the modification of key precursors. These techniques are designed to be highly regioselective, ensuring that deuterium is incorporated at specific, stable positions within the molecule.

Stereochemical Considerations in Deuterium Incorporation

Ractopamine possesses two chiral centers, leading to four possible stereoisomers. The biological activity of Ractopamine is stereospecific, making the stereochemical outcome of the synthesis of its deuterated analog critical. The key step in establishing the stereochemistry at the hydroxyl-bearing carbon is the reduction of a prochiral ketone precursor. Enantioselective reduction methods are employed to control the formation of the desired stereoisomer. The use of chiral catalysts, such as those based on ruthenium-BINAP complexes, can facilitate the stereospecific delivery of a deuteride (B1239839) (from a deuterium source) to the carbonyl group, thereby establishing the required stereocenter with a deuterium atom attached to the carbon. The stereochemistry of the second chiral center is typically controlled by the selection of a chiral starting material for the amine component of the molecule.

Regioselective Deuteration Approaches for Ractopamine Analogs

Achieving regioselectivity in the deuteration of Ractopamine analogs is paramount. For the aromatic rings, hydrogen-deuterium (H/D) exchange reactions can be employed. These reactions are often catalyzed by transition metals, such as rhodium or ruthenium, and can be directed by existing functional groups on the aromatic ring, leading to deuteration at specific ortho or para positions. For the aliphatic portions of the molecule, deuteration is typically achieved by using deuterated building blocks or through catalytic reduction of unsaturated precursors with deuterium gas. For instance, the deuterated methyl group can be introduced using a deuterated Grignard reagent or other deuterated alkylating agents in the synthesis of the precursor ketone.

Advanced Synthetic Approaches for High-Purity Ractopamine-d9 (hydrochloride)

The synthesis of high-purity Ractopamine-d9 (hydrochloride) often necessitates advanced synthetic strategies that allow for precise control over the number and location of incorporated deuterium atoms.

Catalytic Hydrogenation with Deuterium Sources

Catalytic hydrogenation is a powerful tool for introducing deuterium into a molecule. In the synthesis of Ractopamine-d9, a precursor containing a reducible functional group, such as a ketone or a nitro group, can be subjected to catalytic hydrogenation using deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C). For example, the reduction of a ketone precursor not only introduces a deuterium atom at the carbonyl carbon but also establishes the hydroxyl group. The efficiency and stereoselectivity of this step are highly dependent on the choice of catalyst, solvent, and reaction conditions.

A plausible synthetic route could involve the reductive amination of a deuterated ketone precursor with a suitable amine. The ketone precursor, for instance, could be synthesized to contain a trideuteromethyl group and deuterium atoms on the adjacent methylene (B1212753) group. Subsequent reductive amination with a deuterated amine fragment in the presence of a deuterium source would complete the incorporation of the nine deuterium atoms.

Multi-Step Synthesis for Controlled Deuterium Placement

A multi-step synthesis provides the most robust method for the controlled placement of deuterium atoms. A hypothetical, yet plausible, synthetic pathway for Ractopamine-d9 could commence with deuterated precursors for both the phenylethanolamine and the phenylbutane moieties.

For instance, the synthesis of the deuterated phenylethanolamine part could start from a deuterated acetophenone (B1666503) derivative. The synthesis of the deuterated 4-(4-hydroxyphenyl)butan-2-one fragment could involve the use of deuterated acetone (B3395972) (acetone-d6) in an aldol (B89426) condensation with 4-hydroxybenzaldehyde, followed by selective reduction of the double bond using deuterium gas.

A general synthetic scheme is outlined in a Chinese patent (CN113061094A) for the preparation of Ractopamine-d6 hydrochloride. This process involves H-D exchange, reductive amination, deprotection, and salt formation. A similar strategy, employing appropriately deuterated starting materials, could be adapted for the synthesis of Ractopamine-d9.

Below is a table summarizing a potential multi-step synthetic approach, highlighting the introduction of deuterium at various stages.

| Step | Reaction | Deuterium Source | Purpose |

| 1 | Synthesis of deuterated 4-(4-hydroxyphenyl)butan-2-one | Acetone-d6, D2/Pd-C | Introduction of six deuterium atoms on the butanone side chain. |

| 2 | Synthesis of deuterated 4-(2-amino-1-hydroxyethyl)phenol | Deuterated reducing agents (e.g., NaBD4) | Introduction of deuterium on the ethanolamine (B43304) side chain. |

| 3 | Reductive Amination | Deuterated ketone from step 1 and deuterated amine from step 2 | Coupling of the two fragments to form the Ractopamine-d9 backbone. |

| 4 | Deprotection and Salt Formation | HCl | Removal of protecting groups and formation of the hydrochloride salt. |

Isotopic Purity Assessment and Verification Methods for Ractopamine-d9 (hydrochloride)

The verification of the isotopic purity of Ractopamine-d9 (hydrochloride) is a critical final step to ensure its suitability as an internal standard. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the synthesized compound with high accuracy. The mass spectrum of Ractopamine-d9 will show a molecular ion peak that is nine mass units higher than that of unlabeled Ractopamine. The isotopic distribution of the molecular ion cluster can be compared to the theoretical distribution for a compound with nine deuterium atoms to assess the isotopic enrichment. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium atoms by analyzing the mass-to-charge ratios of the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of Ractopamine-d9 will show a significant reduction or complete absence of signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals can be used to quantify the degree of deuteration at specific sites.

²H NMR: Deuterium NMR spectroscopy directly detects the deuterium nuclei. The spectrum will show signals corresponding to the positions of the deuterium atoms, confirming their location within the molecule.

¹³C NMR: The carbon-13 NMR spectrum can also provide information about deuteration. The signals for carbons attached to deuterium will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the unlabeled compound.

The combination of these analytical methods provides a comprehensive assessment of the chemical and isotopic purity of the synthesized Ractopamine-d9 (hydrochloride), ensuring its reliability as an internal standard for quantitative analysis.

| Analytical Method | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and localization of deuterium atoms through fragmentation patterns. |

| ¹H NMR Spectroscopy | Determination of the degree of deuteration at specific protonated positions. |

| ²H NMR Spectroscopy | Direct detection and confirmation of the location of deuterium atoms. |

| ¹³C NMR Spectroscopy | Confirmation of deuteration through changes in carbon signal multiplicity and chemical shifts. |

Mass Spectrometric Techniques for Deuterium Abundance Determination

Mass spectrometry (MS) is a cornerstone analytical technique for determining the isotopic abundance in deuterated compounds such as Ractopamine-d9. The fundamental principle of this application lies in the ability of a mass spectrometer to differentiate ions based on their mass-to-charge (m/z) ratio. The substitution of nine protium (B1232500) (¹H) atoms with deuterium (²H) atoms in the Ractopamine molecule results in a significant and measurable increase in its molecular weight.

The quantitative analysis of deuterium incorporation is achieved by comparing the mass spectra of the deuterated standard with its non-labeled counterpart. In a typical analysis, the relative intensities of the ion peaks corresponding to the unlabeled compound (d0) and the fully labeled compound (d9) are measured. The isotopic enrichment, or deuterium abundance, is then calculated from the ratio of these peak intensities. For instance, a product with 98 atom % D, as is common for commercial standards, will show a dominant peak for the d9 species and a very small peak for any residual, less-deuterated species. cdnisotopes.com

Advanced MS techniques, such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), provide a sophisticated framework for analyzing deuterated molecules. amsterdamumc.nl While often used to study protein dynamics, the underlying principles are applicable to the characterization of isotopically labeled small molecules. The workflow involves calculating the mass increase of the molecule upon deuterium incorporation and can include corrections for factors like back-exchange, where deuterium atoms are unintentionally replaced by hydrogen from the solvent or during analysis. amsterdamumc.nl For routine quantification of Ractopamine-d9, high-performance liquid chromatography (HPLC) is often coupled with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity, allowing for the accurate determination of the isotopic distribution and purity of the sample. wikipedia.orgnih.gov

Table 1: Theoretical Mass Comparison of Ractopamine vs. Ractopamine-d9

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |

|---|---|---|---|

| Ractopamine (unlabeled) | C₁₈H₂₃NO₃ | 301.1678 | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds, providing unambiguous confirmation of the specific atomic sites of deuteration. While proton (¹H) NMR is commonly used for organic molecules, its utility is limited in highly deuterated compounds due to the low intensity of residual proton signals. sigmaaldrich.com In these cases, Deuterium NMR (²H-NMR or D-NMR) emerges as a powerful alternative for direct structural verification. sigmaaldrich.com

A D-NMR experiment observes only the deuteron (B1233211) signals, yielding a clean and simplified spectrum where each peak corresponds directly to a deuterated position in the molecule. sigmaaldrich.com This allows researchers to confirm that the isotopic labeling has occurred at the intended sites and not elsewhere on the molecule through rearrangement or unexpected chemical reactions. For Ractopamine-d9, the D-NMR spectrum would be expected to show signals corresponding to the specific positions on the 2-hydroxyethyl and 1-methyl-propyl groups where deuterium atoms have been incorporated. cdnisotopes.com

The advantages of D-NMR for analyzing highly enriched compounds are significant. It allows for the use of non-deuterated solvents, and all non-deuterated parts of the molecule are transparent in the spectrum, which simplifies analysis. sigmaaldrich.com Furthermore, under appropriate experimental conditions, D-NMR can be relatively quantitative, allowing for the determination of deuterium enrichment at specific sites. sigmaaldrich.com This site-specific information is crucial for validating the isotopic labeling strategy and ensuring the quality of the deuterated standard for its intended use in research and analytical applications.

Table 2: Specified Deuteration Sites in Ractopamine-d9 (hydrochloride)

| Functional Group | Labeled Positions | Number of Deuterium Atoms |

|---|---|---|

| 2-Hydroxyethyl | -CH(OH)-CD₂ - | 2 |

| -CD (OH)-CH₂- | 1 | |

| 1-Methyl-propyl Side Chain | -CD -CD₂ - | 3 |

| -CD₃ | 3 |

| Total | | 9 |

Note: Based on the chemical name (2-hydroxyethyl-1,1,2-d3; 1-methyl-d3-propyl-1,2,2-d3). cdnisotopes.com

Control of Process-Related Impurities in Deuterated Ractopamine Synthesis

The control of process-related impurities is a critical aspect of synthesizing any active pharmaceutical ingredient (API), including isotopically labeled standards like Ractopamine-d9 (hydrochloride). Impurities can arise from starting materials, intermediates, or side reactions that occur during the synthesis. nih.govjetir.org Although the synthesis pathway is designed to incorporate deuterium, the fundamental chemical reactions, such as reductive amination or hydrogenation, are similar to those used for unlabeled Ractopamine and can generate analogous impurities. jetir.orggoogle.com

Common synthetic routes for Ractopamine often involve the catalytic hydrogenation of a keto-intermediate. jetir.org During this reduction step, side reactions can lead to the formation of impurities. For example, "Deoxy ractopamine" is a known process-related impurity where the benzylic hydroxyl group is reductively removed. jetir.org Another potential impurity is "o-methyl ractopamine," which could arise if methylation occurs on one of the phenolic hydroxyl groups. jetir.org These impurities, even in trace amounts, can interfere with analytical methods and compromise the integrity of research findings.

To ensure the purity of the final deuterated product, stringent control strategies are implemented. These strategies involve the use of high-purity starting materials and optimization of reaction conditions (e.g., temperature, pressure, catalyst) to minimize the formation of byproducts. The primary method for detection and quantification of these impurities is high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS). nih.govjetir.org According to guidelines from the International Conference on Harmonisation (ICH), impurities must be identified, characterized, and quantified. nih.gov In many cases, potential impurities are independently synthesized to serve as reference standards, which helps in validating the analytical methods used for quality control. nih.gov

Table 3: Potential Process-Related Impurities in Ractopamine Synthesis

| Impurity Name | Potential Origin | Analytical Detection Method |

|---|---|---|

| Deoxy ractopamine | Over-reduction during the hydrogenation of the keto-intermediate. jetir.org | HPLC, LC-MS, NMR jetir.org |

| o-Methyl ractopamine | Undesired methylation side reaction. jetir.org | HPLC, LC-MS, NMR jetir.org |

| Unlabeled/Partially Deuterated Ractopamine | Incomplete deuteration or presence of non-deuterated starting materials. | Mass Spectrometry |

Advanced Analytical Applications of Ractopamine D9 Hydrochloride

Role as an Internal Standard in Quantitative Chemical Analysis

In quantitative analysis, an internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. restek.com Because isotopically labeled analogues are chemically and physically near-identical to the analyte, they are considered the best choice for internal standards. imreblank.ch Ractopamine-d9 (hydrochloride), being a stable isotope-labeled version of Ractopamine (B1197949), serves as an ideal internal standard. It mimics the behavior of the target analyte throughout the entire analytical process, from extraction to detection, thereby correcting for matrix effects and instrument drift. restek.com This ensures a high degree of precision and accuracy in the final measurement. restek.comimreblank.ch

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for highly accurate and precise quantification of elements and chemical substances. youtube.comresearchgate.net The core principle involves adding a known amount of an isotopically enriched standard (the "spike"), such as Ractopamine-d9, to a sample containing the native analyte (Ractopamine). youtube.com After allowing the spike and the native analyte to reach isotopic equilibrium, the mixture is analyzed by a mass spectrometer. researchgate.net

The quantification is based on measuring the altered isotope ratio of the analyte in the mixture. youtube.com Since the amount of the added isotopic standard is known, the initial amount of the native analyte in the sample can be calculated precisely. A key advantage of IDMS is that it relies on the measurement of isotope ratios rather than absolute signal intensities. youtube.com This approach effectively compensates for analyte loss during sample preparation and for variations in instrument performance, as these factors affect the analyte and its isotopic analogue equally. researchgate.net For this reason, IDMS is considered a definitive method in analytical chemistry, capable of yielding highly reliable and accurate results. youtube.com

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique frequently employed for the analysis of trace-level contaminants like Ractopamine in complex matrices such as animal tissues and urine. fsns.comnih.govscispace.com The use of a stable isotope-labeled internal standard like Ractopamine-d9 is essential in LC-MS/MS analysis to correct for inter-individual variability in sample recovery and matrix effects that can cause ionization suppression or enhancement. nih.gov

In a typical LC-MS/MS workflow, Ractopamine-d9 is added to the sample at the beginning of the preparation process. fao.org The sample then undergoes extraction and cleanup procedures before being injected into the LC system, which separates Ractopamine and Ractopamine-d9 from other matrix components. The separated compounds then enter the tandem mass spectrometer, where they are ionized and fragmented. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. fao.orgnih.gov Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve. nih.gov This method provides precise quantification for Ractopamine determination, supporting regulatory and export compliance testing. fsns.com

Table 1: Monitored Ion Transitions in LC-MS/MS Analysis of Ractopamine This table is interactive and can be sorted by clicking on the column headers.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|

| Ractopamine | 302 | 284, 164, 136, 121, 107 | fao.org |

| 5-HIAA | 192.1 | 146.3 | researchgate.net |

Application in Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages over conventional LC-MS/MS, including higher resolution, increased sensitivity, and faster analysis times. These enhancements are due to the use of columns packed with smaller particles (typically sub-2 µm). The pairing of UHPLC with MS/MS is considered one of the most efficient, sensitive, and selective methods for Ractopamine analysis. scispace.com

In the context of Ractopamine analysis, using Ractopamine-d9 as an internal standard in UHPLC-MS/MS methods follows the same principles as in LC-MS/MS but benefits from the superior performance of the UHPLC system. waters.com The improved chromatographic separation reduces the potential for co-eluting matrix interferences, leading to more robust and reliable quantification. This is particularly important when analyzing challenging matrices like bovine liver, which contains high levels of phospholipids (B1166683) that can interfere with the analysis. waters.com The high sensitivity of UHPLC-MS/MS allows for the detection and quantification of Ractopamine at very low levels, which is critical for enforcing zero-tolerance policies in many countries. fsns.comfsns.com

Method Development and Validation Methodologies Utilizing Deuterated Standards

The development and validation of an analytical method are crucial steps to ensure that the method is suitable for its intended purpose. nih.govmdpi.com When using deuterated standards like Ractopamine-d9, the validation process confirms that the method is accurate, precise, selective, and robust. nih.gov Validation parameters are established according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com

Strategies for Ensuring Accuracy, Precision, and Selectivity

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. scioninstruments.com Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Strategies to ensure high performance include:

Use of Isotope-Labeled Internal Standards: The single most important strategy for ensuring accuracy and precision in mass spectrometry-based methods is the use of a stable isotope-labeled internal standard. researchgate.netnih.gov Ractopamine-d9 co-elutes with Ractopamine and experiences identical ionization effects and potential losses during sample workup, allowing for reliable correction. restek.com

Thorough Method Validation: A comprehensive validation protocol assesses linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and selectivity. nih.govnih.gov Accuracy is often evaluated through recovery studies in spiked blank matrix, while precision is determined by the relative standard deviation (RSD) of replicate analyses. nih.govnih.gov

Matrix Effect Evaluation: Especially in LC-MS/MS, it is crucial to assess the impact of the sample matrix on the ionization of the analyte. This is typically done by comparing the analyte's response in a pure solution to its response in a post-extraction spiked sample. nih.gov The use of an isotopic internal standard is the most effective way to compensate for these effects. nih.gov

Monitoring Multiple Ion Transitions: For confirmatory analysis by tandem mass spectrometry, monitoring at least two specific precursor-to-product ion transitions for the analyte enhances selectivity and reduces the likelihood of false positives. nih.gov The ratio of these transitions must be consistent between the sample and a known standard. nih.gov

Table 2: Example Method Validation Parameters for Ractopamine Analysis This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Result | Matrix | Method | Reference |

|---|---|---|---|---|

| Linearity (Range) | 160-240 µg/mL (r² ≥ 0.999) | Raw Material/Feed | HPLC-UV | nih.gov |

| Accuracy (Recovery) | 96.97% to 100.54% | Raw Material/Feed | HPLC-UV | nih.gov |

| Precision (RSD) | ≤ 1.87% | Raw Material/Feed | HPLC-UV | nih.gov |

| LOD | 0.1 ng/mL | Urine | LC-MS/MS | nih.gov |

| LOQ | 0.25 ng/mL | Urine | LC-MS/MS | nih.gov |

| Interday Precision (RSD) | 0.9% - 5.64% | Urine | LC-MS/MS | nih.gov |

Calibration Curve Construction and Regression Analysis with Isotopic Standards

In methods utilizing an isotopic internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. nih.gov A series of calibration standards are prepared, typically in a blank matrix to mimic the study samples, each containing a constant concentration of the Ractopamine-d9 internal standard and varying concentrations of the Ractopamine analyte. nih.gov

The relationship between the concentration and the response ratio is then evaluated using regression analysis. researchgate.net A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is commonly used to ensure homogeneity of variance across the concentration range. nih.gov The goodness of fit is assessed by the correlation coefficient (r²) or coefficient of determination (R²), which should be close to 1. nih.govnih.gov While a linear response is often assumed and achieved, it is a unique feature of IDMS that the theoretical response curve can be inherently non-linear. canada.ca In such cases, empirical polynomial fits or, more accurately, a three-parameter rational function can be used to model the curvature, eliminating a potential source of error. canada.ca

Mitigation of Matrix Effects and Ion Suppression/Enhancement

In modern analytical chemistry, particularly in the analysis of complex biological and environmental samples, matrix effects pose a significant challenge. These effects, which include ion suppression or enhancement, occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as Ractopamine-d9 (hydrochloride), is a widely accepted and effective strategy to mitigate these issues. nih.govscispace.com

Ractopamine-d9 is an ideal internal standard because it is chemically identical to the analyte of interest, ractopamine, but has a different mass due to the substitution of hydrogen atoms with deuterium (B1214612). This structural similarity ensures that it co-elutes with the native ractopamine during chromatographic separation and experiences nearly identical ionization suppression or enhancement effects in the mass spectrometer source. scispace.com By adding a known concentration of Ractopamine-d9 to the sample prior to extraction and analysis, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thereby ensuring high accuracy and precision in the analytical results. scispace.com The use of an appropriate deuterated internal standard is a key component of highly specific multiple reaction monitoring (MRM) acquisition methods in liquid chromatography-tandem mass spectrometry (LC-MS/MS), effectively eliminating interference and ensuring reliable identification. scispace.com

Chromatographic Separation Techniques Enhanced by Ractopamine-d9 (hydrochloride)

Ractopamine-d9 (hydrochloride) plays a crucial role in enhancing the reliability and accuracy of chromatographic separation techniques used for the detection and quantification of ractopamine residues. As an internal standard, it is indispensable in both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods. scispace.comresearchgate.net Its utility lies in its ability to mimic the behavior of the non-labeled ractopamine throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and detection. This mimicry allows for the correction of procedural errors, variations in instrument response, and matrix-induced interferences.

In HPLC-based methods, particularly when coupled with mass spectrometry, Ractopamine-d9 is essential for method validation and achieving precise quantification. The optimization of HPLC parameters is critical for separating ractopamine from other matrix components. iaea.orgusda.gov Common parameters that are optimized include the stationary phase (column), mobile phase composition, and flow rate.

Ractopamine-d9 co-elutes with native ractopamine under optimized conditions, providing a constant reference for retention time and peak area. iaea.org This is vital for accurate identification, especially in complex matrices where retention time shifts can occur. By monitoring the signal of the deuterated standard, analysts can confirm the stability of the chromatographic system and accurately integrate the analyte peak, even at very low concentrations. nih.gov The use of Ractopamine-d9 as an internal standard is a key feature in validated LC-MS/MS methods for determining residual ractopamine in various tissues. nih.gov

Table 1: Typical HPLC Parameters for Ractopamine Analysis This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl | Separation based on hydrophobicity. iaea.orgnih.gov |

| Mobile Phase | Acetonitrile/Water with an acid (e.g., acetic acid, phosphoric acid). usda.gov | To control retention and peak shape. |

| Additives | Ion-pairing agents like 1-pentanesulfonic acid. usda.gov | To improve retention of polar analytes. |

| Detection | Fluorescence, Coulometric, or Mass Spectrometry (MS/MS). usda.govnih.govfsns.com | For sensitive and specific detection. |

| Flow Rate | 0.5 - 1.5 mL/min | To achieve optimal separation efficiency. |

While LC-MS/MS is more commonly used for ractopamine analysis due to the compound's polarity and low volatility, GC-MS methods have also been developed. researchgate.netnih.govresearchgate.net A significant consideration for analyzing polar compounds like ractopamine by GC-MS is the necessity of derivatization. nih.govresearchgate.net This chemical modification process is required to increase the volatility and thermal stability of the analyte, making it suitable for gas chromatography. A common derivatization technique involves converting the polar hydroxyl groups of ractopamine into trimethylsilyl (B98337) (TMS) ethers. nih.gov

When using Ractopamine-d9 as an internal standard in a GC-MS method, it is crucial that it undergoes the same derivatization reaction as the unlabeled analyte. The deuterated analog will form a Ractopamine-d9-tris(trimethylsilane) derivative. Because the deuterium substitution has a minimal effect on the compound's volatility and chromatographic behavior, the derivatized Ractopamine-d9 will have a retention time that is nearly identical to that of the derivatized ractopamine. nih.gov However, it is easily distinguished by its mass in the mass spectrometer. The mass spectrum of the derivatized Ractopamine-d9 will show a mass shift corresponding to the number of deuterium atoms, allowing for its use in selected-ion monitoring (SIM) for precise and accurate quantification. researchgate.netnih.gov

Emerging Spectrometric Applications for Ractopamine-d9 (hydrochloride)

The demand for highly sensitive and specific methods for the detection of ractopamine residues, driven by stringent international regulations and zero-tolerance policies, has pushed the development of advanced spectrometric applications. fsns.comnih.gov Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are now at the forefront of residue analysis. scispace.comresearchgate.net These methods offer superior resolution, faster analysis times, and enhanced sensitivity compared to conventional HPLC. scispace.com

In these cutting-edge applications, Ractopamine-d9 (hydrochloride) is not just beneficial but essential for achieving the required analytical performance. It enables the development of robust and reliable methods with extremely low limits of detection (LOD) and quantification (LOQ), often in the sub-parts-per-billion (ppb) range (e.g., 0.1 ng/g or lower). fsns.comnih.govwaters.com The high specificity of tandem mass spectrometry, monitoring multiple precursor-to-product ion transitions, combined with the use of a stable isotope-labeled internal standard like Ractopamine-d9, provides the necessary confidence for confirmatory analysis according to regulatory standards. scispace.comnih.gov The monitoring of specific ion ratios between different transitions for both the analyte and the internal standard serves as a stringent identification criterion. nih.gov

Table 2: Example Mass Spectrometry Transitions for Ractopamine Analysis This table is interactive and can be sorted by clicking on the column headers.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Mode |

|---|---|---|---|---|

| Ractopamine | 302.2 | 162.1 | 284.2 | ESI(+) researchgate.net |

| Ractopamine-d9 | 311.2 (typical) | Varies | Varies | ESI(+) |

Note: The exact m/z values for Ractopamine-d9 and its product ions may vary depending on the specific labeling pattern.

Ractopamine D9 Hydrochloride in Mechanistic Metabolism and Pharmacokinetic Research Methodologies

Stable Isotope Tracer Methodologies for Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique used in metabolomics to trace the journey of a compound through various metabolic pathways. researchgate.netnih.gov By introducing a molecule containing a heavier stable isotope, such as deuterium (B1214612) (²H), researchers can follow the labeled atoms as they are incorporated into downstream metabolites. nih.govspringernature.com This approach, often part of a field known as stable isotope-resolved metabolomics (SIRM), provides unambiguous information on metabolic transformations and pathway activities. springernature.comresearchgate.net Ractopamine-d9 (hydrochloride) serves as an ideal tracer for its non-labeled analogue, Ractopamine (B1197949), enabling precise tracking within complex biological systems.

The design of an isotopic labeling study is critical for generating meaningful data and is tailored to the specific research question. nih.gov When using Ractopamine-d9 to investigate the metabolic transformations of Ractopamine, the experimental design involves administering the deuterated compound to a biological system, which can range from cell cultures to whole organisms. nih.gov

Key considerations in the study design include:

Choice of Labeled Precursor: Ractopamine-d9 is selected because the nine deuterium atoms provide a significant mass shift that is easily detectable by mass spectrometry, without fundamentally altering the compound's chemical properties.

Administration and Sampling: The labeled compound is introduced, and biological samples (e.g., plasma, urine, tissue extracts) are collected over a time course. This allows for a dynamic view of how the parent compound is metabolized and how its metabolites are formed and eliminated.

Analytical Platform: High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the most common analytical technique. nih.gov It offers the sensitivity and resolution needed to detect and quantify the labeled parent compound and its metabolites. nih.gov

The goal is to monitor the appearance of the deuterium label in various new molecules, which represent the metabolic products of the parent drug.

The core advantage of using Ractopamine-d9 is the deuterium tag. In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. Since deuterium is approximately twice as heavy as hydrogen, the nine deuterium atoms in Ractopamine-d9 increase its mass by nine atomic mass units compared to unlabeled Ractopamine.

When Ractopamine-d9 is metabolized, this mass difference is retained in its metabolites. For example, a primary metabolic route for Ractopamine is glucuronidation. nih.gov An analyst searching for a Ractopamine glucuronide metabolite would look for its expected mass. By using Ractopamine-d9, the analyst can specifically search for the mass of the glucuronide metabolite plus the nine-mass-unit shift from the deuterium tag. This allows for confident identification of drug-derived metabolites, distinguishing them from the thousands of endogenous compounds present in a biological sample.

| Compound | Molecular Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (d9 Labeled) | Mass Shift (Da) |

|---|---|---|---|---|

| Ractopamine | C18H23NO3 | 301.1678 | 310.2243 | +9.0565 |

| Ractopamine Glucuronide | C24H29NO9 | 475.1842 | 484.2407 | +9.0565 |

Application in Pharmacokinetic Study Design and Compartmental Modeling Methodologies

Pharmacokinetics (PK) describes how an organism affects a drug, focusing on absorption, distribution, metabolism, and excretion (ADME). nih.gov Ractopamine-d9 (hydrochloride) is a critical tool in designing sophisticated PK studies that can precisely model these processes. Compartmental models are mathematical frameworks used to simplify the complex distribution and elimination processes of a drug in the body, often representing different tissues or fluids as distinct compartments. nih.govresearchgate.netdntb.gov.ua

To characterize the ADME of Ractopamine, researchers can employ Ractopamine-d9 to trace its movement through the body. nih.gov A common advanced study design involves the simultaneous or sequential administration of the labeled (intravenous) and unlabeled (oral) drug. This allows for the precise determination of absolute bioavailability without the inter-occasion variability that can confound separate dosing sessions.

Methodological steps include:

Dosing: Administering Ractopamine-d9 via a specific route (e.g., intravenous) and the non-labeled version by another (e.g., oral).

Sampling: Collecting serial blood, urine, and fecal samples over time.

Analysis: Using LC-MS/MS to simultaneously quantify the concentrations of both the labeled and unlabeled Ractopamine in each sample.

Modeling: The resulting concentration-time data are fitted to compartmental models to calculate key PK parameters such as absorption rate, volume of distribution, and clearance. The use of the isotope tracer provides a more accurate and detailed dataset for these models. nih.gov

One of the most widespread methodological applications of Ractopamine-d9 is as an internal standard for the quantitative analysis of Ractopamine in biological matrices. researchgate.net This technique, known as isotope dilution mass spectrometry, is considered the gold standard for quantification due to its high precision and accuracy.

The methodology is as follows:

A known quantity of Ractopamine-d9 (the internal standard) is added to an unknown quantity of the biological sample (e.g., plasma, tissue homogenate) containing unlabeled Ractopamine (the analyte).

The sample undergoes extraction and cleanup procedures to remove interfering substances. During this process, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

The final extract is analyzed by LC-MS/MS. The instrument measures the signal response ratio of the analyte to the internal standard.

This ratio is compared to a calibration curve, which is generated by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

| Concentration of Ractopamine (ng/mL) | Ractopamine MS Response (Analyte) | Ractopamine-d9 MS Response (Internal Standard) | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 1,520 | 150,500 | 0.0101 |

| 5.0 | 7,650 | 151,000 | 0.0507 |

| 25.0 | 38,100 | 149,800 | 0.2543 |

| 100.0 | 155,000 | 152,300 | 1.0177 |

| 500.0 | 760,000 | 150,900 | 5.0365 |

Investigation of Isotope Effects in Biological Systems with Ractopamine-d9 (hydrochloride)

When a hydrogen atom is replaced by a deuterium atom, the mass of that atom is doubled. This can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can change. nih.gov The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to break. nih.gov

If a C-H bond is broken during a rate-limiting step of a metabolic reaction, substituting that H with a D can slow down the reaction. nih.gov In the case of Ractopamine-d9, the deuterium atoms are typically placed on positions that are not expected to be involved in enzymatic cleavage to minimize this effect, especially when it is used as an internal standard.

However, investigating the KIE itself can be a valuable research tool. By comparing the metabolic and pharmacokinetic profiles of Ractopamine and Ractopamine-d9, researchers can gain insight into the metabolic mechanisms. If the clearance of Ractopamine-d9 is significantly slower than that of Ractopamine, it would suggest that the cleavage of a C-H bond at one of the deuterated positions is a rate-determining step in its metabolism. This information helps to pinpoint which parts of the molecule are most susceptible to metabolic attack. Therefore, while often minimized by design, the potential for a KIE is a critical consideration in the interpretation of data from studies using deuterated tracers. nih.govnih.gov

In Vitro and In Vivo Research Models for Metabolite Identification and Quantification (Methodological Focus)

In the realm of drug metabolism and pharmacokinetics, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantitative data. Ractopamine-d9 (hydrochloride), a deuterated analog of Ractopamine, serves as an exemplary internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. Its utility spans across various in vitro and in vivo research models designed to elucidate the metabolic fate of Ractopamine. While the literature more commonly cites other deuterated forms such as Ractopamine-d3, -d5, and -d6, the principles of isotopic dilution and its application as an internal standard are identical for Ractopamine-d9. This section focuses on the methodological application of deuterated Ractopamine, exemplified by Ractopamine-d9, in identifying and quantifying its metabolites across different biological systems.

The primary analytical technique for these studies is LC-MS/MS, which offers high sensitivity and selectivity, allowing for the precise measurement of the parent drug and its metabolites in complex biological matrices. The use of a deuterated internal standard like Ractopamine-d9 is critical to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the robustness of the analytical method.

In Vitro Research Models

In vitro models are essential for the initial screening and characterization of metabolic pathways of a drug candidate. They provide a controlled environment to study metabolism, identify potential metabolites, and understand the enzymes involved.

Liver Microsomes: Human and animal liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating Ractopamine with liver microsomes from different species (e.g., human, rat, porcine) allows for the identification of primary oxidative metabolites. While quantitative data on the specific percentage of metabolites formed in these systems is often proprietary or not extensively published in comparative formats, these models are crucial for identifying the "soft spots" on the molecule susceptible to metabolism. The primary metabolites identified are various hydroxylated and N-dealkylated forms of Ractopamine.

Hepatocytes: Primary hepatocytes, being whole cells, contain both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of drug metabolism. In these systems, not only are the initial oxidative metabolites of Ractopamine identified, but also the subsequent conjugation reactions. The major metabolites of Ractopamine are monoglucuronide and monosulfate conjugates. Hepatocyte models allow for the semi-quantitative assessment of the extent of both Phase I and Phase II metabolism.

Liver S9 Fractions: The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. This allows for the investigation of both Phase I and a broader range of Phase II metabolic reactions compared to microsomes alone.

The following table summarizes the application of these in vitro models in the study of Ractopamine metabolism.

| In Vitro Model | Primary Application | Metabolites Identified | Analytical Approach |

| Liver Microsomes | Identification of Phase I metabolic pathways | Oxidative metabolites (e.g., hydroxylated forms) | Incubation with Ractopamine, extraction, and analysis by LC-MS/MS with Ractopamine-d9 as internal standard. |

| Hepatocytes | Identification of Phase I and Phase II metabolites | Oxidative metabolites, Glucuronide conjugates, Sulfate conjugates | Incubation with Ractopamine, cell lysis and extraction, and analysis by LC-MS/MS with Ractopamine-d9 as internal standard. |

| Liver S9 Fractions | Comprehensive in vitro screening of Phase I and Phase II metabolism | A broad range of oxidative and conjugated metabolites | Incubation with Ractopamine and necessary cofactors, extraction, and analysis by LC-MS/MS with Ractopamine-d9 as internal standard. |

In Vivo Research Models

In vivo studies in animal models are critical for understanding the complete pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). These studies provide quantitative data on the concentration of the parent drug and its metabolites in various biological matrices over time. Ractopamine-d9 serves as an invaluable tool in these quantitative analyses.

Studies have been conducted in various species, including rats, dogs, swine, and cattle, to understand the metabolism and residue depletion of Ractopamine. These studies reveal that Ractopamine is extensively metabolized, with the parent compound often accounting for a small percentage of the total residues, especially at later time points after administration. The major metabolites are consistently identified as glucuronide and sulfate conjugates.

Comparative Metabolite Distribution in Liver and Kidney

A comprehensive analysis of radiolabeled Ractopamine studies provides a comparative view of the metabolic profile in the liver and kidneys of different species. These tissues are key sites of drug metabolism and elimination. The data is presented as the percentage of total extractable radioactivity.

| Compound | Rat Liver (%) | Dog Liver (%) | Swine Liver (%) | Cattle Liver (%) |

| Ractopamine | 22.1 | 8.4 | 22.1 | 13.2 |

| Metabolite A | 9.4 | 6.4 | 5.5 | 4.3 |

| Metabolite B | 8.3 | 10.7 | 7.4 | 2.6 |

| Metabolite C | 3.9 | 23.9 | 3.7 | 42.0 |

| Metabolite D | 6.5 | 9.8 | - | 21.8 |

| Metabolite E | 0.2 | 3.4 | - | - |

| Metabolite F | 3.7 | 3.8 | - | - |

| Compound | Rat Kidney (%) | Dog Kidney (%) | Swine Kidney (%) | Cattle Kidney (%) |

| Ractopamine | 18.2 | 20.7 | 18.4 | 11.9 |

| Metabolite A | 16.5 | 7.4 | 9.2 | 5.9 |

| Metabolite B | 18.1 | 11.4 | 11.1 | 3.9 |

| Metabolite C | 2.7 | 25.4 | 16.6 | 59.0 |

| Metabolite D | 3.1 | 6.0 | - | 7.0 |

| Metabolite E | 0.1 | 6.0 | - | - |

| Metabolite F | 1.5 | 10.8 | - | - |

Metabolites A, B, C, D, E, and F are designated based on their chromatographic retention times and have been structurally characterized in various studies.

Quantification in Biological Fluids and Tissues

In vivo studies also provide crucial data on the concentration of Ractopamine and its metabolites in edible tissues and biological fluids, which is important for food safety assessments. The use of Ractopamine-d9 as an internal standard allows for the accurate quantification of these residues. For instance, studies have measured the depletion of Ractopamine from tissues and the excretion of its metabolites in urine over time. A significant finding from these studies is that the majority of Ractopamine is excreted as conjugates. Hydrolysis of these conjugates is often necessary for the accurate determination of total Ractopamine residues.

The following table presents exemplary data on Ractopamine concentrations in cattle tissues at different withdrawal times after administration.

| Tissue | 0-day Withdrawal (ng/g) | 3-day Withdrawal (ng/g) | 7-day Withdrawal (ng/g) |

| Liver | 9.3 | 2.5 | Not Detectable |

| Kidney | 97.5 | 3.4 | Not Detectable |

| Muscle | 0.33 - 0.76 | <0.40 | <0.40 |

| Adipose Tissue | 0.16 - 0.26 | <0.40 | <0.40 |

Concentrations are approximate mean values compiled from various studies and are intended to be illustrative.

Quality Assurance and Metrological Traceability: Ractopamine D9 Hydrochloride As a Certified Reference Material Crm

Significance of Certified Reference Materials in Chemical Metrology

Certified Reference Materials (CRMs) are fundamental tools in chemical metrology, serving as a benchmark for ensuring the accuracy, reliability, and comparability of measurement results. quality-pathshala.comchimia.ch In the context of Ractopamine-d9 (hydrochloride), its CRM is a highly characterized material with a certified property value, its associated uncertainty, and a statement of metrological traceability. ansi.orgwikipedia.org The significance of such a CRM is multifaceted:

Ensuring Accuracy and Traceability: CRMs provide a direct link to established national or international standards, establishing an unbroken chain of comparisons. nist.goveurachem.org Laboratories analyzing for ractopamine (B1197949) residues can use the Ractopamine-d9 (hydrochloride) CRM to verify the accuracy of their analytical methods and instruments. quality-pathshala.com This traceability is crucial for generating legally defensible data and for compliance with regulatory requirements in the food and beverage industry. quality-pathshala.comusda.gov

Method Validation and Calibration: Analytical methods for detecting and quantifying ractopamine, such as those using liquid chromatography-mass spectrometry (LC-MS/MS), require rigorous validation. mxns.comfsns.com Ractopamine-d9 (hydrochloride) CRMs are indispensable for calibrating instrumentation and validating these analytical procedures, ensuring they perform as intended. quality-pathshala.comchimia.ch

Quality Control: Incorporating Ractopamine-d9 (hydrochloride) CRMs into routine quality control protocols allows laboratories to monitor the ongoing performance and stability of their analytical methods. quality-pathshala.com Regular analysis of the CRM helps detect any deviations or drifts in measurement accuracy and precision over time. quality-pathshala.com

Certification Processes for Deuterated Ractopamine Standards

The certification of deuterated ractopamine standards, such as Ractopamine-d9 (hydrochloride), is a meticulous process governed by stringent international standards to ensure their quality and reliability. sigmaaldrich.comcpachem.com

Adherence to ISO 17034 and ISO/IEC 17025 Standards

The production and certification of Ractopamine-d9 (hydrochloride) CRMs are conducted by reference material producers accredited to ISO 17034: General requirements for the competence of reference material producers . ansi.orgnata.com.au This standard outlines the requirements for the competent and consistent operation of CRM producers, covering all aspects of production from material processing to data analysis and certification. ansi.orgnata.com.au

Furthermore, the characterization of the CRM, which involves determining its certified property value, must be performed by laboratories that comply with ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories . ansi.organton-paar.com This ensures that the analytical measurements underpinning the certification are technically valid and traceable. ISO 17034 integrates the relevant technical requirements of ISO/IEC 17025 and adds specific requirements for the production of reference materials, including stability and homogeneity assessments. ansi.org

Homogeneity and Stability Assessment Methodologies

Two critical characteristics of any CRM are its homogeneity and stability. researchgate.net

Stability Assessment: Stability studies are conducted to ensure that the certified property value of the Ractopamine-d9 (hydrochloride) CRM remains valid over its intended shelf life and under specified storage and transport conditions. wikipedia.orgresearchgate.net These studies can involve:

Real-time stability studies: The CRM is stored under its recommended conditions and tested at regular intervals over a prolonged period. wikipedia.org

Accelerated stability studies: The CRM is subjected to more extreme conditions (e.g., higher temperatures) to predict its long-term stability. wikipedia.org

Data from these studies are used to establish the shelf-life and recommended storage conditions for the CRM. cdnisotopes.com

Role in Inter-laboratory Proficiency Testing and Method Harmonization

Ractopamine-d9 (hydrochloride) CRMs are vital for organizing and conducting inter-laboratory comparisons and proficiency testing (PT) schemes. quality-pathshala.comscribd.com In these schemes, participating laboratories analyze the same CRM, and their results are compared against the certified value. researchgate.net

The key roles in this context include:

Performance Evaluation: PT schemes provide an objective means of assessing the performance of individual laboratories and the reliability of their analytical methods for ractopamine analysis. researchgate.net

Identification of Methodological Issues: Discrepancies in results among laboratories can highlight potential issues with specific analytical methods or procedures, prompting further investigation and corrective actions. scribd.com

Method Harmonization: By providing a common reference point, CRMs facilitate the harmonization of analytical methods across different laboratories, leading to more consistent and comparable results on a broader scale. wordpress.com

Traceability Chains and Uncertainty Budgets in Reference Material Certification

The certified value of a Ractopamine-d9 (hydrochloride) CRM is accompanied by a statement of metrological traceability and an uncertainty budget. ansi.orgwikipedia.org

Traceability Chains: Metrological traceability is the property of a measurement result whereby it can be related to a stated reference through an unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.goveurachem.org For a Ractopamine-d9 (hydrochloride) CRM, this chain typically links the certified value back to the International System of Units (SI), often through a primary reference material. jctlm.org This unbroken chain ensures the comparability of measurement results over time and across different locations. jctlm.org

Table 1: Components of an Uncertainty Budget for a Ractopamine-d9 (hydrochloride) CRM

| Uncertainty Component | Description |

| Characterization | Uncertainty associated with the analytical methods used to determine the certified value. |

| Homogeneity | Uncertainty arising from potential variations in the property value between different units of the CRM. |

| Stability | Uncertainty related to potential degradation of the CRM over its shelf life. |

| Other factors | May include uncertainties from weighing, dilutions, and the purity of other reference materials used in the characterization. |

A comprehensive uncertainty budget provides users with a clear understanding of the quality of the certified value and is essential for the proper interpretation and use of the CRM in their own measurement uncertainty calculations. iasonline.org

Advanced Research Topics and Future Perspectives Involving Ractopamine D9 Hydrochloride

Development of Multi-Residue Analytical Methodologies Incorporating Ractopamine-d9 (hydrochloride)

The development of multi-residue analytical methodologies is crucial for the comprehensive screening of veterinary drugs and other contaminants in food products of animal origin. Ractopamine-d9 (hydrochloride) plays a pivotal role as an internal standard in these methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its chemical and physical properties are nearly identical to the unlabeled ractopamine (B1197949), ensuring similar behavior during sample extraction, cleanup, and chromatographic separation. This co-elution is essential for accurately compensating for matrix effects and variations in instrument response, which can lead to ion suppression or enhancement. usda.govresearchgate.net

Several studies have successfully incorporated deuterated ractopamine standards in the simultaneous determination of a wide range of veterinary drug residues. For instance, a sensitive multi-residue method was developed for the analysis of 17 anticoccidial drugs and ractopamine in various animal tissues, demonstrating the utility of such comprehensive screening approaches in regulatory testing programs. researchgate.netnih.gov These methods often employ a simple extraction procedure followed by dilution and filtration, significantly reducing sample preparation time. nih.gov The use of deuterated internal standards like Ractopamine-d9 improves the accuracy and precision of quantification, which is critical for enforcing maximum residue limits (MRLs) and ensuring food safety. lcms.czresearchgate.net

Table 1: Application of Deuterated Ractopamine in Multi-Residue Analysis

| Analytical Technique | Matrix | Target Analytes | Role of Deuterated Standard | Reference |

|---|---|---|---|---|

| LC-MS/MS | Animal Tissues | 17 anticoccidials, Ractopamine | Internal Standard | researchgate.netnih.gov |

| LC-MS/MS | Pork | Ractopamine | Internal Standard | nih.gov |

Role in Analytical Methodologies for Environmental Fate Studies

The use of veterinary drugs like ractopamine has raised concerns about their potential environmental impact. Understanding the environmental fate and dissipation of these compounds is essential for assessing ecological risks. Stable isotope-labeled compounds such as Ractopamine-d9 (hydrochloride) are valuable tools in these investigations.

Method Development for Detection in Environmental Matrices

The detection of ractopamine residues in complex environmental matrices like soil, water, and animal waste requires highly sensitive and selective analytical methods. While specific methods detailing the use of Ractopamine-d9 in environmental samples are not extensively documented in publicly available literature, the principles of isotope dilution mass spectrometry are directly applicable. The development of such methods would involve extracting ractopamine from the environmental matrix and using Ractopamine-d9 as an internal standard for quantification by LC-MS/MS. This approach would allow for the accurate measurement of low concentrations of ractopamine, overcoming the challenges posed by matrix interference. Studies on the environmental impact of ractopamine have shown that it can be excreted in animal waste and potentially enter the environment, highlighting the need for robust analytical methods to monitor its presence. nih.goviastate.eduthepigsite.com

Analytical Strategies for Tracing Environmental Dissipation

Innovation in Analytical Platforms Utilizing Deuterated Internal Standards

The use of deuterated internal standards like Ractopamine-d9 (hydrochloride) is integral to innovations in analytical platforms, particularly in mass spectrometry. These standards enhance the reliability of quantitative analysis by correcting for variations in sample preparation and instrument performance. lcms.czresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has enabled more rapid and sensitive detection of residues. In these advanced systems, deuterated internal standards are crucial for achieving accurate quantification, especially at trace levels.

Innovations also include the development of novel sample preparation techniques, such as molecularly imprinted solid-phase extraction (MISPE), which offers high selectivity for the target analyte. nih.gov When combined with the use of a deuterated internal standard, MISPE can significantly improve the accuracy and reproducibility of the analysis. The inherent assumption in using stable isotope-labeled standards is that the analyte and the standard behave identically, though in some cases, isotopic effects can lead to slight chromatographic separation, which must be accounted for in method development. nih.govnih.gov

Integration with High-Throughput Screening and Automation in Chemical Analysis

The demand for rapid and cost-effective analysis of a large number of samples has driven the integration of high-throughput screening (HTS) and automation in analytical laboratories. usda.gov Ractopamine-d9 (hydrochloride) is well-suited for use in such automated systems. Automated solid-phase extraction (SPE) and liquid handling systems can be programmed to add the internal standard at an early stage of the sample preparation process, ensuring consistency and reducing the potential for human error. mdpi.com

Field-based screening tests, such as lateral flow immunoassays, are being developed for the rapid detection of ractopamine. usda.govlawdata.com.tw While these methods are excellent for screening, they often require confirmation by a more robust technique like LC-MS/MS, where Ractopamine-d9 would be used as an internal standard for accurate quantification. The combination of rapid screening assays with automated LC-MS/MS confirmation provides a powerful workflow for high-throughput analysis in regulatory monitoring.

Future Directions in Stable Isotope Labeled Compound Synthesis and Application

The synthesis of stable isotope-labeled compounds is a dynamic field with ongoing advancements aimed at improving efficiency and expanding the range of available standards. Future research in this area will likely focus on developing more cost-effective and versatile methods for deuterium (B1214612) labeling. acanthusresearch.comresearchgate.netresearchgate.net For complex molecules like ractopamine, this could involve novel catalytic methods for selective hydrogen-deuterium exchange or the development of new synthetic routes that incorporate deuterium at specific positions in the molecule.

The application of deuterated compounds is also expanding beyond their use as internal standards. In pharmaceutical research, for example, deuteration of drug molecules is being explored as a strategy to improve their metabolic stability and pharmacokinetic properties. nih.gov While the primary role of Ractopamine-d9 is currently as an internal standard, the broader advancements in the field of stable isotope chemistry may open up new applications in the future. The continued development of advanced analytical instrumentation, coupled with the availability of high-quality stable isotope-labeled standards, will undoubtedly lead to more accurate and reliable methods for the analysis of chemical residues in food and the environment. researchgate.netcrimsonpublishers.commordorintelligence.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ractopamine |

| Ractopamine-d9 (hydrochloride) |

| Clenbuterol |

| Salbutamol |

| Cortisol |

| D2-cortisol |

| Deutetrabenazine |

| Deucravacitinib |

| Donafenib |

| Sorafenib |

| Lasalocid |

| Halofuginone |

| Narasin |

| Monensin |

| Semduramicin |

| Ethopabate |

| Robenidine |

| Buquinolate |

| Toltrazuril |

| Maduramicin |

| Salinomycin |

| Diclazuril |

| Amprolium |

| Decoquinate |

| Dinitolmide |

| Clopidol |

| Nicarbazin |

| N,N1-bis(4-nitrophenyl)urea (DNC) |

| Cyclophosphamide |

| Iphosphamide |

Q & A

Q. What is the primary role of Ractopamine-d9 hydrochloride in analytical chemistry, and how should it be prepared for use as an internal standard?

Ractopamine-d9 hydrochloride, a deuterated analog of ractopamine, is primarily used as an internal standard in mass spectrometry (MS) to improve quantification accuracy via isotopic dilution. Preparation involves dissolving the compound in a deuterium-depleted solvent (e.g., methanol or acetonitrile) to avoid interference with deuterium labeling. Stock solutions should be stored at -20°C in amber vials to prevent photodegradation and isotopic exchange. Methodological validation requires verifying deuteration purity (>98%) using high-resolution MS and nuclear magnetic resonance (NMR) .

Q. What safety protocols are critical when handling Ractopamine-d9 hydrochloride in laboratory settings?

Handling must adhere to GHS guidelines for laboratory chemicals. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid contact with strong acids/alkalis or oxidizing agents (e.g., hydrogen peroxide), as incompatible reactions may release toxic fumes. Store in a ventilated, temperature-controlled environment (2–8°C) to maintain stability . Emergency procedures for spills include neutralization with inert adsorbents and disposal via hazardous waste protocols .

Q. How can researchers validate the stability of Ractopamine-d9 hydrochloride under varying experimental conditions?

Stability validation involves accelerated degradation studies under stress conditions (e.g., heat, light, pH extremes). For example, incubate the compound at 40°C for 30 days and analyze degradation products via liquid chromatography-tandem MS (LC-MS/MS). Compare results to pharmacopeial standards for parenteral preparations, ensuring bacterial endotoxin levels remain below 16.67 IU/mg .

Advanced Research Questions

Q. What experimental design considerations are essential for dose-response studies involving Ractopamine-d9 hydrochloride in tracer assays?

A factorial design (e.g., 3×3 factorial) is recommended to evaluate dose and duration effects. For example, test doses of 0, 100, and 200 mg/kg over 28–42 days in a randomized block design. Monitor linear vs. quadratic responses in parameters like isotopic incorporation efficiency. In cattle studies, extending dosing beyond 35 days showed diminishing returns, suggesting optimal duration thresholds .

Q. How can researchers resolve data contradictions arising from isotopic effects in Ractopamine-d9 hydrochloride-based assays?

Isotopic effects (e.g., deuterium-induced retention time shifts in chromatography) require normalization using matrix-matched calibration curves. For diastereomer separation (noted in Ractopamine-d9 mixtures), employ chiral stationary phases (e.g., amylose-based columns) and validate resolution via peak purity analysis. Data discrepancies should be cross-verified using orthogonal techniques like capillary electrophoresis .

Q. What methodologies address the challenges of quantifying Ractopamine-d9 hydrochloride in complex biological matrices?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively isolates the compound from plasma or tissue homogenates. Spike recovery experiments (80–120%) and matrix effect assessments (ion suppression/enhancement) are critical. Use internal standard correction (e.g., Ractopamine-d13) to account for variability .

Q. How should researchers integrate omics data (e.g., metabolomics) with Ractopamine-d9 tracer studies to elucidate metabolic pathways?

Combine stable isotope-resolved metabolomics (SIRM) with tandem MS profiling. Administer Ractopamine-d9 in vitro/in vivo, and track deuterium incorporation into metabolites. Use pathway analysis tools (e.g., KEGG, MetaCyc) to map β-adrenergic receptor interactions and lipid metabolism shifts. Normalize data to account for background isotopic abundance .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are suitable for analyzing dose-dependent responses in Ractopamine-d9 studies?

Apply mixed-effects models to account for inter-subject variability in longitudinal studies. For non-linear responses (e.g., quadratic effects in feed efficiency), use polynomial regression. Follow NIH preclinical reporting guidelines to ensure transparency in effect sizes and replication potential .

Q. How can researchers mitigate confounding variables in Ractopamine-d9 hydrochloride pharmacokinetic studies?

Implement stratified randomization by weight/metabolic rate in animal cohorts. Control for diet-induced variations (e.g., acid-base balance) via standardized feed protocols. Use crossover designs to isolate compound-specific effects from inter-individual variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.